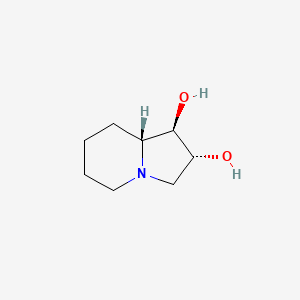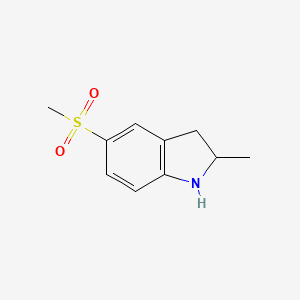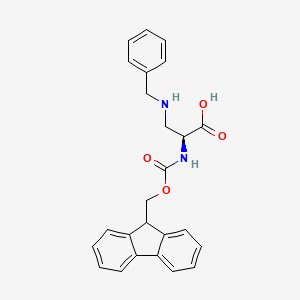
(-)-Lentiginosine
Vue d'ensemble
Description
(-)-Lentiginosine: is a naturally occurring alkaloid that has garnered significant interest due to its potential biological activities. It is a potent inhibitor of glycosidases, enzymes that play a crucial role in various biological processes. The compound is isolated from the leaves of the plant Rhamnus alaternus and has a unique bicyclic structure that contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Lentiginosine involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction, which forms the bicyclic structure.
Functional group modifications: Various functional groups are introduced or modified through a series of reactions, including oxidation, reduction, and substitution reactions.
Final deprotection: The final step often involves the removal of protecting groups to yield the desired this compound.
Industrial Production Methods: While the industrial production of this compound is not as well-documented as its laboratory synthesis, it generally follows similar principles. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-Lentiginosine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are often employed to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Lentiginosine is used as a model compound to study glycosidase inhibition. Its unique structure and reactivity make it a valuable tool for understanding enzyme-substrate interactions.
Biology: In biological research, this compound is studied for its potential therapeutic applications. It has shown promise in inhibiting glycosidases, which are involved in various diseases, including cancer and viral infections.
Medicine: In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit glycosidases makes it a candidate for the treatment of diseases where these enzymes play a critical role.
Industry: In the industrial sector, this compound is used in the development of enzyme inhibitors and as a reference compound in quality control processes.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Lentiginosine exerts its effects by binding to the active site of glycosidases, thereby inhibiting their activity. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The compound’s unique bicyclic structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing catalysis.
Comparaison Avec Des Composés Similaires
Swainsonine: Another glycosidase inhibitor with a similar bicyclic structure.
Castanospermine: A potent glycosidase inhibitor with a different structural framework.
Deoxynojirimycin: A well-known glycosidase inhibitor with a simpler structure.
Uniqueness: (-)-Lentiginosine is unique due to its specific bicyclic structure, which provides a distinct mode of binding to glycosidases. This structural uniqueness contributes to its potent inhibitory activity and makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECYPINZNWUTE-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@H]([C@@H]([C@H]2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154720 | |
| Record name | Lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125279-72-3 | |
| Record name | (-)-Lentiginosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125279-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lentiginosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125279723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lentiginosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)


![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)


